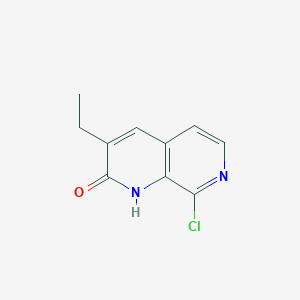

8-Chloro-3-ethyl-1,7-naphthyridin-2(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9ClN2O |

|---|---|

Molecular Weight |

208.64 g/mol |

IUPAC Name |

8-chloro-3-ethyl-1H-1,7-naphthyridin-2-one |

InChI |

InChI=1S/C10H9ClN2O/c1-2-6-5-7-3-4-12-9(11)8(7)13-10(6)14/h3-5H,2H2,1H3,(H,13,14) |

InChI Key |

VJAFQHDKSPMBJW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C(=NC=C2)Cl)NC1=O |

Origin of Product |

United States |

Preparation Methods

Pyridine-Alkyl Synthon Cyclization

A common approach involves reacting 3-aminopyridine derivatives with ethyl-containing carbonyl compounds. For example, 3-amino-5-ethylpyridine-2-carboxylate undergoes cyclization in polyphosphoric acid (PPA) at 120–140°C for 6–8 hours, yielding 3-ethyl-1,7-naphthyridin-2(1H)-one.

Reaction Conditions :

Palladium-Catalyzed Cross-Coupling

Palladium-mediated strategies enable regioselective functionalization. A representative method involves Suzuki coupling of 3-bromo-1,7-naphthyridin-2(1H)-one with ethylboronic acid:

-

Substrate : 3-Bromo-1,7-naphthyridin-2(1H)-one

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₂CO₃

-

Solvent : DMF/H₂O (4:1)

-

Temperature : 80°C, 12 hours

Chlorination at Position 8

Chlorination of the naphthyridinone core is achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

POCl₃-Mediated Chlorination

The hydroxyl group at position 8 is replaced via refluxing with POCl₃:

-

Substrate : 3-Ethyl-8-hydroxy-1,7-naphthyridin-2(1H)-one

-

Reagent : POCl₃ (5 equiv)

-

Catalyst : DMF (0.1 equiv)

-

Solvent : Acetonitrile

-

Temperature : 110°C, 3 hours

Mechanism : The reaction proceeds through a Vilsmeier-Haack-type intermediate, facilitating nucleophilic substitution.

Selective Chlorination via Directed Ortho-Metalation

For substrates with directing groups (e.g., amides), lithium diisopropylamide (LDA) directs chlorination to position 8:

-

Substrate : 3-Ethyl-1,7-naphthyridin-2(1H)-one-8-carboxamide

-

Base : LDA (2.2 equiv), -78°C

-

Electrophile : Cl₂ (gas)

-

Solvent : THF

Sequential Functionalization Strategies

Multi-step syntheses combine cyclization and halogenation.

Two-Step Synthesis from Ethyl Nicotinate

One-Pot Cyclization-Chlorination

A streamlined protocol uses microwave-assisted conditions:

-

Substrates : 3-Ethylpyridine-2-amine, diethyl acetylenedicarboxylate

-

Reagent : POCl₃

-

Solvent : Toluene

-

Microwave : 150°C, 30 minutes

Alternative Routes: Smiles Rearrangement and Reductive Amination

Smiles Rearrangement

Ethyl groups are introduced via rearrangement of sulfonamide intermediates:

Reductive Amination

Ethylamine derivatives are generated using sodium borohydride:

-

Substrate : 8-Chloro-3-nitro-1,7-naphthyridin-2(1H)-one

-

Reductant : NaBH₄/CuCl₂

-

Solvent : MeOH

Comparative Analysis of Methods

| Method | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| POCl₃ Chlorination | POCl₃, DMF | 85 | High efficiency | Requires harsh conditions |

| Pd-Catalyzed Coupling | Pd(PPh₃)₄, ethylboronic acid | 58 | Regioselective | Costly catalysts |

| Microwave Synthesis | POCl₃, microwave | 68 | Rapid reaction times | Specialized equipment needed |

| Smiles Rearrangement | NaH, ethyl iodide | 55 | Mild conditions | Multi-step synthesis |

Challenges and Optimization

-

Selectivity : Competing chlorination at positions 5 or 6 is mitigated using bulky bases (e.g., DBU).

-

Ethyl Group Stability : Ethyl substituents may undergo oxidation; thus, inert atmospheres (N₂/Ar) are recommended during cyclization.

-

Purification : Silica gel chromatography (EtOAc/heptane, 3:7) effectively isolates the target compound.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance reproducibility:

Chemical Reactions Analysis

Types of Reactions

8-Chloro-3-ethyl-1,7-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of reduced naphthyridine derivatives.

Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles, leading to the formation of various substituted naphthyridine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under mild conditions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-N-oxides, while substitution reactions can produce a variety of substituted naphthyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of naphthyridines, including 8-Chloro-3-ethyl-1,7-naphthyridin-2(1H)-one, exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. A study highlighted the structure-activity relationship of naphthyridine derivatives, suggesting that modifications at specific positions can enhance their antimicrobial efficacy .

Anticancer Properties

The compound has shown promise as an anticancer agent. Investigations into its mechanism reveal that it may inhibit specific cancer cell lines through apoptosis induction and cell cycle arrest. For instance, naphthyridine derivatives have been reported to target signaling pathways involved in cancer progression, making them candidates for further development in cancer therapeutics .

Anti-inflammatory Effects

this compound has also been studied for anti-inflammatory properties. Its ability to modulate inflammatory mediators positions it as a potential treatment for chronic inflammatory conditions. The compound’s interaction with various receptors involved in inflammation has been documented, providing insights into its therapeutic mechanisms .

Material Science

Organic Electronics

In material science, this compound is explored as a building block for organic electronic materials. Its unique electronic properties facilitate the development of organic semiconductors and photovoltaic devices. Studies have investigated the synthesis of polymeric materials incorporating naphthyridine units, showcasing improved charge transport characteristics compared to conventional materials .

Biological Studies

Enzyme Interaction Studies

The compound serves as a probe for studying enzyme interactions and cellular pathways. Its structural features allow it to bind selectively to certain enzymes, providing a means to investigate enzyme kinetics and inhibition mechanisms. This application is particularly relevant in drug discovery processes where understanding enzyme interactions is crucial .

Data Tables

Case Studies

-

Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial activity of several naphthyridine derivatives, including this compound. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics . -

Cancer Cell Line Testing

In vitro testing on various cancer cell lines revealed that this compound induced apoptosis at nanomolar concentrations. The study identified specific pathways affected by the compound, highlighting its role as a lead compound for further anticancer drug development . -

Organic Semiconductor Development

Research into the use of naphthyridine derivatives in organic electronics showed that incorporating this compound into polymer matrices improved charge mobility significantly compared to traditional materials used in organic solar cells .

Mechanism of Action

The mechanism of action of 8-Chloro-3-ethyl-1,7-naphthyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, the compound may exert its effects by interfering with cellular signaling pathways and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

In contrast, ethyl at position 3 provides mild electron-donating character, which may improve lipophilicity and membrane permeability compared to smaller substituents like methyl. Key comparisons include:

*Calculated based on C₁₀H₉ClN₂O.

- Positional Isomerism : Chlorine at C8 (vs. C6 or C4) may alter binding specificity in BRD4 due to steric and electronic differences. For example, 3-methyl derivatives show enhanced activity when paired with electron-donating groups at R3 .

Biological Activity

8-Chloro-3-ethyl-1,7-naphthyridin-2(1H)-one is a heterocyclic compound that has attracted attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The structure of this compound features a chlorine atom at the 8th position and an ethyl group at the 3rd position of the naphthyridine ring system, which may influence its reactivity and biological interactions.

The compound is characterized by its unique chemical structure, which allows it to undergo various chemical reactions:

- Oxidation : Can form naphthyridine derivatives.

- Reduction : Can yield dihydro or tetrahydro derivatives.

- Substitution : The chlorine atom can be replaced with other functional groups through nucleophilic substitution reactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that derivatives of naphthyridines, including 8-chloro compounds, possess significant antimicrobial properties. For instance, they have been tested against various bacterial strains and fungal pathogens, demonstrating effective inhibition of growth.

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies suggest that it may induce apoptosis in cancer cell lines such as breast cancer (MCF-7) and prostate cancer (LNCaP). The mechanism involves the modulation of apoptotic pathways, potentially through the activation of caspases and inhibition of anti-apoptotic proteins.

Case Studies

- Anticancer Efficacy : A study assessed the effects of this compound on MCF-7 cells. Results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers, suggesting its potential as a chemotherapeutic agent.

- Antimicrobial Testing : In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded, showing promising results comparable to standard antibiotics.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. This includes:

- Enzyme Inhibition : It may inhibit key enzymes involved in cellular processes.

- Receptor Modulation : Potential interaction with receptors could lead to altered signaling pathways relevant to cancer progression and microbial resistance.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be made:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 8-Chloro-3-ethyl-1,7-naphthyridin | Chlorine at C8, Ethyl at C3 | Antimicrobial, Anticancer |

| 8-Bromo-3-ethyl-1,7-naphthyridin | Bromine at C8, Ethyl at C3 | Antimicrobial |

| 3-Ethyl-1,7-naphthyridin | No halogen substitution | Limited biological activity |

Q & A

Q. What are the established synthetic routes for 8-chloro-3-ethyl-1,7-naphthyridin-2(1H)-one, and what key intermediates are involved?

- Methodological Answer : The synthesis often involves cyclization of substituted pyridine precursors. For example, chlorination of pyridine derivatives using POCl₃ under reflux conditions is a common step to introduce chlorine at position 8 . Ethyl substituents at position 3 can be introduced via alkylation of intermediates such as 3-cyano-4-methylpyridine using acetonitrile or ethylating agents . Key intermediates include 3-ethyl-2-pyridyl derivatives and substituted cyano-pyridines, which undergo condensation and cyclization to form the naphthyridine core .

Q. How is the structural characterization of this compound performed?

Q. What are the known structure-activity relationships (SAR) for 1,7-naphthyridine derivatives in antimicrobial research?

- Methodological Answer : Substituents at positions 3 and 8 significantly influence bioactivity. Ethyl groups at position 3 enhance lipophilicity, improving membrane permeability, while chlorine at position 8 increases electrophilicity, aiding target binding . Comparative studies on analogs like 8-amino-2-(3-methyl-2-pyridyl)-1,7-naphthyridine show that halogenation at position 8 correlates with improved antifungal activity .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound when scaling up?

- Methodological Answer :

- Reaction Solvent : Use polar aprotic solvents (e.g., dimethylformamide) to stabilize intermediates and reduce side reactions .

- Catalysis : Explore Lewis acids (e.g., AlCl₃) to accelerate cyclization steps .

- Temperature Control : Maintain 0–5°C during alkylation to prevent decomposition of reactive intermediates .

- Purification : Recrystallization from toluene or ethanol improves purity (>95%) .

Q. How should contradictory spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts (e.g., B3LYP/6-31G* basis set).

- Crystallography : Use SC-XRD to resolve ambiguities in substituent orientation .

- Dynamic NMR : Probe temperature-dependent conformational changes in solution .

Q. What strategies are effective for studying the environmental fate of this compound in indoor surfaces?

- Methodological Answer :

- Adsorption Studies : Use quartz crystal microbalance (QCM) to measure adsorption kinetics on silica or cellulose surfaces .

- Oxidative Degradation : Expose to ozone or hydroxyl radicals in chamber experiments, analyzing products via LC-MS .

- Microspectroscopy : Employ Raman or FTIR imaging to track molecular interactions on simulated indoor materials .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Map electrostatic potential surfaces (EPS) to identify electrophilic hotspots (e.g., C8 chlorine).

- Transition State Analysis : Use Nudged Elastic Band (NEB) methods to model SNAr mechanisms .

- Solvent Effects : Include implicit solvent models (e.g., PCM) to account for polar aprotic vs. protic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.